molecular formula C13H19NO2 B1388061 Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine CAS No. 1095047-84-9

Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine

Cat. No.: B1388061
CAS No.: 1095047-84-9
M. Wt: 221.29 g/mol
InChI Key: ZLCDXIOXVJNIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine is a benzylamine derivative featuring a cyclopropyl group attached to the amine nitrogen and a 4-(2-methoxyethoxy) substituent on the benzyl ring. The 2-methoxyethoxy group introduces both ether and methoxy functionalities, which may enhance solubility and influence electronic properties.

Properties

IUPAC Name

N-[[4-(2-methoxyethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-8-9-16-13-6-2-11(3-7-13)10-14-12-4-5-12/h2-3,6-7,12,14H,4-5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCDXIOXVJNIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 2: Common Cyclopropanating Agents

Agent Conditions
Trimethylsulfoxonium Ylide Low temperature, suitable solvent
Iodochloromethane Low temperature, suitable solvent

Table 3: Williamson Ether Synthesis Conditions

Reactants Conditions
Phenol + 2-Methoxyethyl Chloride Base (NaOH or K₂CO₃), solvent (DMF or DMSO)

Biological Activity

Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine is a compound of interest in medicinal chemistry, with potential applications in various therapeutic areas. This article focuses on its biological activity, synthesizing data from diverse research studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a benzylamine scaffold, which is modified with a methoxyethoxy substituent. This unique structure may influence its biological activity and pharmacokinetic properties.

PropertyValue
Molecular FormulaC13_{13}H17_{17}N O2_{2}
Molecular Weight221.28 g/mol
SolubilitySoluble in DMSO
LogP3.5

Antibacterial Activity

Recent studies have explored the antibacterial potential of compounds related to this compound. For instance, compounds with similar scaffolds have shown significant activity against resistant strains such as Acinetobacter baumannii and Pseudomonas aeruginosa. The structure-activity relationship (SAR) indicates that modifications to the benzyl group can enhance antibacterial efficacy while minimizing toxicity to human cells .

Anticancer Activity

Compounds derived from the benzylamine scaffold have been evaluated for their anticancer properties. In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Notably, some derivatives showed IC50_{50} values in the low micromolar range, indicating promising anticancer activity .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .
  • Induction of Apoptosis : In cancer models, certain derivatives have been found to induce apoptosis through pathways involving caspase activation and modulation of p53 levels .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} Value
AntibacterialA. baumannii0.5 µg/mL
P. aeruginosa8 µg/mL
AnticancerA549 (lung cancer)1.5 µM
HeLa (cervical cancer)0.8 µM
MCF-7 (breast cancer)0.6 µM

Case Study 1: Antibacterial Efficacy

In a recent study, derivatives similar to this compound were tested against multidrug-resistant strains of bacteria. The results indicated that modifications to the methoxy group significantly enhanced antibacterial potency without increasing cytotoxicity to human cell lines .

Case Study 2: Anticancer Potential

A series of benzylamine derivatives were evaluated for their anticancer effects in vivo using xenograft models. The lead compound demonstrated significant tumor reduction in mice bearing human melanoma tumors, suggesting that this compound could be a candidate for further development in cancer therapy .

Scientific Research Applications

Cancer Treatment

Cyclopropyl derivatives, including Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine, have been investigated for their role as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in cancer progression and inflammation. Inhibiting NAMPT can lead to reduced tumor growth and enhanced apoptosis in cancer cells. Studies indicate that compounds targeting NAMPT may be effective against various cancers such as leukemia, non-small cell lung cancer, and breast cancer .

Neurological Disorders

The compound has potential applications in treating conditions modulated by the H3 receptor, which is involved in various neurological processes including cognition and memory. This compound can selectively modulate H3 receptor activity, making it a candidate for treating disorders related to memory and cognition .

Inhibition of NAMPT

Research has shown that cyclopropyl amide derivatives exhibit strong inhibitory effects on NAMPT, leading to decreased cellular viability under oxidative stress conditions. This suggests their potential use as therapeutic agents in oncology .

Anticancer Activity

A study focusing on various derivatives of cyclopropyl compounds demonstrated significant anticancer activity against multiple cancer cell lines. For example, certain derivatives exhibited IC50 values indicating potent activity against human colon adenocarcinoma and lung carcinoma cells .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Cancer TreatmentNAMPT inhibitionEffective against leukemia and solid tumors
Neurological DisordersH3 receptor modulationPotential for improving cognition
Drug DesignStructural optimizationEnhanced binding affinity to target enzymes

Comparison with Similar Compounds

Research Findings and Trends

  • Fluorinated Analogs : Trifluoroethoxy and trifluoromethyl derivatives (e.g., ) are prioritized in drug discovery for their metabolic stability, though synthesis challenges (e.g., discontinuation in ) suggest scalability issues.
  • Heterocyclic Derivatives : Pyrimidine-based compounds () demonstrate targeted activity in kinase inhibition, leveraging halogenated aromatic systems for selective binding.
  • Synthetic Accessibility : The methoxyethoxy group in the target compound may offer a balance between synthetic feasibility (e.g., one-pot reactions in ) and moderate lipophilicity for early-stage drug development.

Q & A

Q. Q: What are the standard synthetic routes for Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine, and how can reaction conditions be optimized for higher yields?

A: A common approach involves coupling cyclopropylamine derivatives with substituted benzyl halides or via reductive amination of ketones. For example, in related syntheses, cyclopropylamine reacts with nitroaromatics (e.g., 2-fluoronitrobenzene) in DMF at ambient temperature for 12 hours, followed by extraction and purification . Optimization includes adjusting solvent polarity (e.g., using 1,4-dioxane for improved solubility ) and monitoring reaction progress via TLC or HPLC (retention time: 0.83 minutes in condition SQD-AA05 ). Yield improvements (up to 82% in similar reactions) are achieved by controlling stoichiometry and using inert atmospheres to minimize side reactions .

Advanced Characterization Techniques

Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

A: Key methods include:

  • LCMS : To confirm molecular ion peaks (e.g., m/z 236 [M+H]+ observed in structurally analogous compounds ).
  • HPLC : For purity assessment using gradient elution (e.g., 0.83-minute retention time under specific conditions ).
  • NMR : Assign signals for cyclopropyl (δ ~0.5–2.0 ppm) and benzyl-methoxyethoxy groups (δ ~3.3–4.5 ppm) .
    Advanced studies may employ X-ray crystallography to resolve steric effects from the cyclopropyl ring or high-resolution mass spectrometry (HRMS) for exact mass confirmation.

Stability Under Experimental Conditions

Q. Q: How does this compound behave under in vitro stability assays, and what factors influence degradation?

A: Stability studies in human plasma (e.g., for analogous compounds) show degradation influenced by pH, temperature, and enzymatic activity. For example, in vitro plasma stability assays for related amines involve monitoring parent compound depletion over 24 hours using LCMS . Degradation pathways may include hydrolysis of the methoxyethoxy group or oxidation of the cyclopropyl ring. Stabilization strategies include lyophilization or storage at –20°C under nitrogen .

Biological Activity Profiling

Q. Q: What methodologies are used to assess the biological activity of this compound, particularly in receptor-binding studies?

A: Target engagement is evaluated via:

  • Kinase assays : Testing inhibition of MAPK10 or similar kinases, as cyclopropylamine derivatives are known to interact with signaling pathways .
  • Cellular viability assays : Using MTT or ATP-based luminescence in hypoxic tumor models to simulate therapeutic potential .
  • SPR (Surface Plasmon Resonance) : To quantify binding affinity (e.g., KD values) for receptors like TGR5 or GPCRs .

Analytical Challenges in Purity Assessment

Q. Q: How can researchers resolve co-elution or signal overlap in chromatographic analyses of this compound?

A: Co-elution issues (e.g., unresolved peaks in NMR or HPLC) are addressed by:

  • Multi-dimensional chromatography : Combining HPLC with orthogonal methods like ion-pair chromatography.
  • Deuterated solvents in NMR : To separate overlapping signals (e.g., δ 171.4–173.0 ppm for unresolved carbons in triazine derivatives ).
  • LCMS/MS fragmentation : To distinguish isobaric impurities .

Structural Modifications for Enhanced Activity

Q. Q: What structural analogs of this compound have been explored to improve pharmacological properties?

A: Modifications include:

  • Electron-withdrawing groups : Substituting the benzyl ring with trifluoromethyl (–CF₃) to enhance metabolic stability .
  • Heterocyclic replacements : Replacing the cyclopropyl ring with piperazine or imidazolidinone moieties to modulate solubility .
  • PEGylation : Extending the methoxyethoxy chain to improve bioavailability .

Data Contradictions in Reaction Outcomes

Q. Q: How should researchers address discrepancies in reported synthetic yields or biological activity data?

A: Contradictions arise from variables like solvent purity, catalyst batches, or assay conditions. Mitigation strategies include:

  • Reproducibility checks : Replicating reactions under strictly controlled conditions (e.g., anhydrous Na₂SO₄ for drying ).
  • Meta-analysis : Cross-referencing data from patents (e.g., EP 4374877 ) and peer-reviewed studies to identify consensus protocols.
  • Error analysis : Using statistical tools (e.g., ANOVA) to quantify variability in biological replicates .

Advanced Storage and Handling

Q. Q: What are the best practices for long-term storage of this compound to prevent decomposition?

A:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants due to hygroscopicity (logP = 3.7 indicates moderate hydrophobicity ).
  • Inert atmosphere : Purge containers with argon or nitrogen to avoid oxidation .

Scale-Up Challenges

Q. Q: What are the critical considerations when scaling up the synthesis of this compound from milligram to gram quantities?

A: Key factors include:

  • Solvent selection : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) for easier removal .
  • Purification : Transition from column chromatography to recrystallization or distillation for cost efficiency.
  • Safety : Monitor exothermic reactions during cyclopropane ring formation using jacketed reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-[4-(2-methoxyethoxy)-benzyl]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.